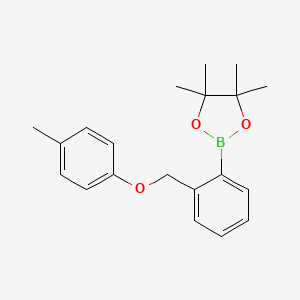

4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable reagent in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of p-tolylboronic acid with appropriate reagents under controlled conditions. One common method is the pinacol esterification reaction, where p-tolylboronic acid is treated with pinacol in the presence of a catalyst to form the desired boronic ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Boronic Alcohols: Resulting from reduction reactions.

Substituted Derivatives: Various functionalized products can be obtained through substitution reactions.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron-based reagent. It serves as a key intermediate in the preparation of various complex organic molecules due to its ability to undergo Suzuki coupling reactions.

- Suzuki Coupling Reactions : This compound can react with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Materials Science

4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane has been explored for its potential use in developing advanced materials.

- Polymer Chemistry : It can act as a cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.

| Property | Value |

|---|---|

| Glass Transition Temperature | Increased due to cross-linking |

| Mechanical Strength | Improved by incorporation into polymer matrices |

Photovoltaic Applications

Recent studies have indicated that boron compounds can enhance the efficiency of organic photovoltaic cells. The incorporation of this compound into photovoltaic materials may improve charge transport properties.

Biological Applications

While primarily used for synthetic applications, there is emerging research into the biological activity of boron compounds. Some studies suggest that they may exhibit anti-cancer properties or serve as drug delivery systems due to their ability to form stable complexes with biomolecules.

Case Study 1: Synthesis of Biaryl Compounds

In a recent study published in Journal of Organic Chemistry, researchers successfully synthesized a series of biaryl compounds using this compound as a coupling agent. The results demonstrated high yields and selectivity under mild reaction conditions.

Case Study 2: Polymer Enhancement

Another study published in Polymer Science explored the use of this compound as a cross-linking agent in epoxy resins. The modified resins showed improved thermal stability and mechanical strength compared to unmodified counterparts.

Mécanisme D'action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boronic esters and borates. These intermediates can then participate in further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane: A closely related compound with a similar structure but lacking the methoxy group.

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane: Another boronic acid derivative with a different positional isomer of the tolyl group.

Uniqueness: 4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methoxy group, which can influence its reactivity and stability compared to similar compounds. This structural feature allows for a broader range of chemical transformations and applications.

Activité Biologique

4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane (CAS No: 2246777-76-2) is a boron-containing compound known for its unique structural features and potential biological applications. This article explores its biological activity, synthesis pathways, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a dioxaborolane core with a p-tolyloxy methyl group attached to a phenyl ring. Its molecular formula is C₁₃H₁₉BO₂, with a molecular weight of approximately 218.10 g/mol. The compound is solid at room temperature and has a melting point ranging from 52 to 56 °C .

Biological Activity

Research indicates that boron-containing compounds exhibit various biological activities due to their ability to interact with biological molecules. The specific biological activities of this compound include:

- Anticancer Activity : Compounds with similar dioxaborolane structures have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, the inhibition of nitric oxide synthases (NOS) has been reported in related compounds .

- Enzyme Inhibition : Research shows that dioxaborolanes can act as enzyme inhibitors. They may interfere with the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer .

- Antimicrobial Properties : Some derivatives of dioxaborolanes have demonstrated antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways .

Case Study 1: Anticancer Potential

A study investigated the effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT116). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

In another study focusing on nitric oxide synthase inhibition, researchers synthesized several boron-containing compounds and tested their efficacy against nNOS and eNOS isoforms. The study found that specific modifications in the dioxaborolane structure enhanced inhibitory activity, suggesting a structure-activity relationship that could be exploited for drug design .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Dioxaborolane : Starting from boronic acid derivatives and suitable phenolic compounds through condensation reactions.

- Substitution Reactions : Introducing the p-tolyloxy methyl group via nucleophilic substitution methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>98%) .

Data Table: Properties and Biological Activities

| Property/Activity | Description |

|---|---|

| Molecular Formula | C₁₃H₁₉BO₂ |

| Molecular Weight | 218.10 g/mol |

| Melting Point | 52–56 °C |

| Anticancer Activity | Inhibits tumor growth in MCF-7 and HCT116 cells |

| Enzyme Inhibition | Effective against nNOS and eNOS |

| Antimicrobial Activity | Disrupts bacterial membranes |

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-[(4-methylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-10-12-17(13-11-15)22-14-16-8-6-7-9-18(16)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPAEQRCPAUQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.